palladium (II) dimer

CAS No.: 1051923-88-6

Cat. No.: VC8202029

Molecular Formula: C16H36Br4Cl2P2Pd2

Molecular Weight: 893.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1051923-88-6 |

|---|---|

| Molecular Formula | C16H36Br4Cl2P2Pd2 |

| Molecular Weight | 893.8 g/mol |

| IUPAC Name | dibromopalladium;ditert-butyl(chloro)phosphane |

| Standard InChI | InChI=1S/2C8H18ClP.4BrH.2Pd/c2*1-7(2,3)10(9)8(4,5)6;;;;;;/h2*1-6H3;4*1H;;/q;;;;;;2*+2/p-4 |

| Standard InChI Key | CVQZGZQMKOKRFZ-UHFFFAOYSA-J |

| SMILES | CC(C)(C)P(C(C)(C)C)Cl.CC(C)(C)P(C(C)(C)C)Cl.Br[Pd]Br.Br[Pd]Br |

| Canonical SMILES | CC(C)(C)P(C(C)(C)C)Cl.CC(C)(C)P(C(C)(C)C)Cl.Br[Pd]Br.Br[Pd]Br |

Introduction

Structural Features of Palladium(II) Dimers

Core Architectures

Palladium(II) dimers adopt diverse coordination geometries depending on the bridging ligands:

-

Chloride-bridged dimers: The α-form of PdCl₂ forms infinite polymeric slabs via μ₂-chloride bridges, while the β-form consists of octahedral Pd₆Cl₁₂ clusters .

-

Sulfur-bridged dimers: The butterfly-shaped Pd₂S₂ core in Pd₂(C₃₂H₄₂N₂P₂S₂)₂ exhibits a hinge angle of 108.0° and a short Pd⋯Pd distance of 2.8425 Å, the lowest among Pd₂S₂ dimers .

-

Allyl-bridged dimers: [(η³-C₃H₅)PdCl]₂ (allylpalladium chloride dimer) features centrosymmetric Pd centers with Pd–C distances of 2.18–2.22 Å and a Pd–Pd separation of 3.24 Å .

Table 1: Structural Parameters of Representative Palladium(II) Dimers

| Compound | Bridging Ligand | Pd–Pd Distance (Å) | Space Group | Reference |

|---|---|---|---|---|

| [Pd₂(C₃₂H₄₂N₂P₂S₂)]²⁺ | S | 2.8425 | Pbca | |

| [(η³-C₃H₅)PdCl]₂ | Cl | 3.24 | Monoclinic | |

| [Pd(BIAN–IPr)(μ-Cl)Cl]₂ | Cl | 3.10 | N/A |

Ligand Effects on Geometry

-

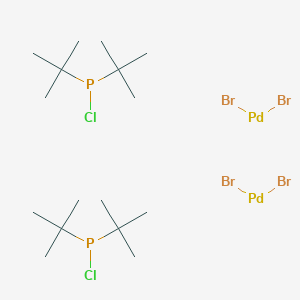

Phosphine ligands: Dichloro(chlorodi-T-butylphosphine)palladium(II) dimer (C₁₆H₃₆Cl₆P₂Pd₂) adopts a distorted square-planar geometry with Pd–P bond lengths of 2.24–2.25 Å.

-

N-Heterocyclic carbenes (NHCs): The BIAN–IPr ligand in [Pd(BIAN–IPr)(μ-Cl)Cl]₂ induces bulky-yet-flexible steric effects, enabling rapid dissociation into active monomers .

Synthesis and Characterization

Synthetic Routes

-

Chloride-bridged dimers: PdCl₂ reacts with allyl chloride under CO atmosphere to form [(η³-C₃H₅)PdCl]₂ .

-

Phosphine-based dimers: Di-tert-butylphosphine reacts with PdCl₂ under inert conditions to yield dichloro(chlorodi-T-butylphosphine)palladium(II) dimer.

-

Sulfur-bridged dimers: Thiolate pincer ligands coordinate to Pd(II) in the presence of hexafluoroantimonate, forming Pd₂(C₃₂H₄₂N₂P₂S₂)₂ .

Characterization Techniques

-

X-ray crystallography: Confirms dimeric structures and bond parameters (e.g., Pd–S = 2.30–2.35 Å in sulfur-bridged dimers) .

-

NMR spectroscopy: ³¹P NMR distinguishes phosphine ligand environments in dichloro(chlorodi-T-butylphosphine)palladium(II) dimer.

-

Thermogravimetric analysis (TGA): Reveals thermal stability up to 300°C for chloride-bridged dimers.

Reactivity and Catalytic Applications

Cross-Coupling Reactions

-

Suzuki–Miyaura coupling: Dichloro(chlorodi-T-butylphosphine)palladium(II) dimer achieves turnover frequencies (TOF) of 1,200 h⁻¹ at 80°C, outperforming triphenylphosphine analogs.

-

Allylic alkylation: [(η³-C₃H₅)PdCl]₂ catalyzes nucleophilic additions to dienes with >90% yield under mild conditions .

Selective Dimerization

-

Styrenes: Pd(OAc)₂ in molten tetrabutylammonium acetate selectively dimerizes styrenes to (E,E)-1,4-diarylbutadienes within 7–10 h .

-

Acrylates: Butyl acrylate converts quantitatively to dibutyl 2-methyleneglutarate in <2 h under identical conditions .

Table 2: Catalytic Performance of Palladium(II) Dimers

| Reaction | Catalyst | Yield (%) | TOF (h⁻¹) | Reference |

|---|---|---|---|---|

| Suzuki–Miyaura coupling | [PdCl₂(PtBu₂)]₂ | 95 | 1,200 | |

| Styrene dimerization | Pd(OAc)₂ in [NBu₄][OAc] | 85 | 12 | |

| Benzo[h]quinoline methoxylation | [Pd(S₂C·IDip)(PPh₃)₂]²⁺ | 90 | 45 |

Biological and Pharmaceutical Relevance

Anticancer Activity

-

Dichloro(chlorodi-T-butylphosphine)palladium(II) dimer exhibits IC₅₀ values of 5.2 µM against HeLa cells via ROS-mediated apoptosis.

-

DNA binding studies show a high binding constant (K = 1.2 × 10⁶ M⁻¹) with calf thymus DNA, suggesting intercalation as a mechanism.

Antimicrobial Properties

-

MIC values of 12 µg/mL against Staphylococcus aureus highlight potential for antibiotic development.

| Compound | Hazard Codes | Precautionary Measures |

|---|---|---|

| [(η³-C₃H₅)PdCl]₂ | H315, H319 | Use PPE; avoid inhalation |

| [Pd(BIAN–IPr)(μ-Cl)Cl]₂ | H334 | Store under argon; handle in fume hood |

Recent Advances and Future Directions

Air-Stable Precatalysts

-

The BIAN–NHC chloro dimer [Pd(BIAN–IPr)(μ-Cl)Cl]₂ demonstrates unparalleled reactivity in aerobic cross-coupling, achieving full conversion in 15 min at 25°C .

Computational Insights

-

DFT studies reveal that Pd₂S₂ dimers with sulfur bridges have HOMO-LUMO gaps of 2.8–3.1 eV, correlating with their catalytic efficiency in C–H activation .

Sustainable Catalysis

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume